![molecular formula C15H21N B2955811 [3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287312-54-1](/img/structure/B2955811.png)
[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as IBPM, is a synthetic compound that has been studied for its potential applications in scientific research. IBPM belongs to the class of compounds known as phenylcyclohexylamines, which also includes drugs such as ketamine and phencyclidine. IBPM has been found to have unique properties that make it a promising candidate for use in various research applications.
Mecanismo De Acción
The mechanism of action of [3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine involves its interaction with the NMDA receptor in the brain. This receptor plays a key role in the regulation of synaptic plasticity, which is the ability of neurons to change and adapt in response to stimuli. [3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been found to bind to a specific site on the NMDA receptor, known as the PCP site, which is also the site of action for other phenylcyclohexylamines such as ketamine and phencyclidine.
Efectos Bioquímicos Y Fisiológicos
[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been found to produce a range of biochemical and physiological effects in animal models. These effects include alterations in neurotransmitter release, changes in synaptic plasticity, and alterations in brain activity. [3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has also been found to produce analgesic effects in animal models, suggesting that it may have potential applications in the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has several advantages as a research tool. It has been found to have unique properties that make it a promising candidate for use in various research applications. However, there are also limitations to its use. [3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is a synthetic compound that has not been extensively studied in humans, and its safety and toxicity profile are not well understood. Additionally, [3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is a controlled substance in many countries, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on [3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine. One area of research involves the study of its potential applications in the treatment of pain. [3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been found to produce analgesic effects in animal models, and further research is needed to determine its potential as a pain medication. Another area of research involves the study of its effects on brain activity and its potential applications in the treatment of psychiatric disorders such as depression and anxiety. Overall, [3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is a promising compound that has the potential to advance our understanding of the brain and its functions.
Métodos De Síntesis
The synthesis of [3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine involves a multi-step process that has been described in detail in scientific literature. One method involves the reaction of 1-bicyclo[1.1.1]pentan-1-amine with 4-bromo-2-propan-2-ylphenol in the presence of a palladium catalyst. This reaction results in the formation of the intermediate compound 3-(4-bromo-2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentan-1-amine, which is then reacted with sodium borohydride to yield [3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine.
Aplicaciones Científicas De Investigación
[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. One area of research involves the study of [3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine's mechanism of action and its effects on the brain. [3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been found to interact with a specific type of receptor in the brain known as the N-methyl-D-aspartate (NMDA) receptor. This interaction has been shown to produce a range of effects on brain activity, including alterations in synaptic plasticity and changes in neurotransmitter release.
Propiedades
IUPAC Name |
[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-11(2)12-3-5-13(6-4-12)15-7-14(8-15,9-15)10-16/h3-6,11H,7-10,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFJSVVDXVCDRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C23CC(C2)(C3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-cyclohexyl-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2955728.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea](/img/structure/B2955729.png)
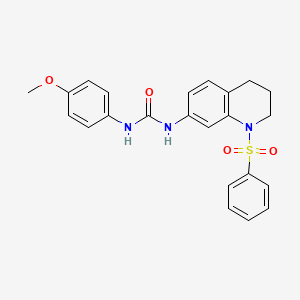

![Benzyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2955733.png)
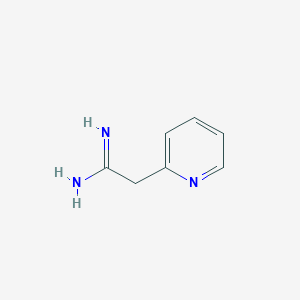
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2955739.png)
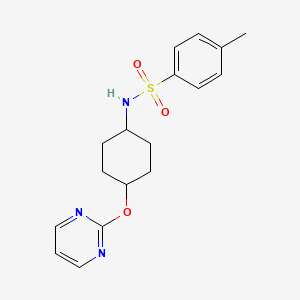
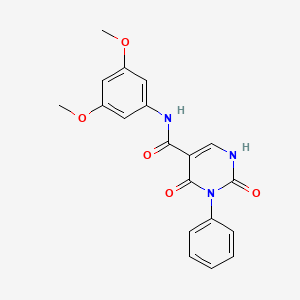

![7-({4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2955747.png)
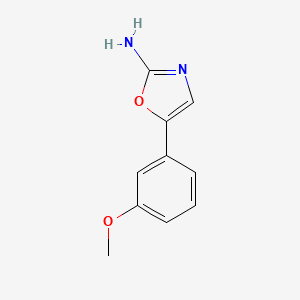
![(Z)-methyl 2-benzylidene-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2955749.png)
![N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B2955751.png)